

A Technical Guide to the Safety Data Sheet for Sodium Bitartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium bitartrate

Cat. No.: B3427548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Sodium bitartrate, also known as monosodium tartrate or sodium hydrogen tartrate, is a sodium acid salt of tartaric acid. It exists in an anhydrous form and as a monohydrate. This compound is widely utilized across various sectors, including the food industry as an acidity regulator (E335), in laboratories for detecting potassium, and as an excipient in pharmaceutical formulations. Given its broad applications, a thorough understanding of its safety profile is crucial for professionals handling this chemical. This guide provides an in-depth analysis of the critical safety data associated with **sodium bitartrate**, presenting information in a structured format for clarity and ease of use.

Chemical Identification

Precise identification is the first step in ensuring chemical safety. **Sodium bitartrate** is identified by several names and numbers, depending on its hydration state.

Identifier	Sodium Bitartrate (Anhydrous)	Sodium Bitartrate (Monohydrate)
Common Name	Sodium Bitartrate, Sodium Hydrogen Tartrate	Sodium Bitartrate Monohydrate
Synonyms	L(+)-Tartaric acid monosodium salt	Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, monosodium salt, monohydrate
CAS Number	526-94-3	6131-98-2
Molecular Formula	C ₄ H ₅ NaO ₆	C ₄ H ₅ NaO ₆ ·H ₂ O
Molecular Weight	172.07 g/mol	190.09 g/mol

Hazard Identification and Classification

The hazard classification for **sodium bitartrate** can be inconsistent across different Safety Data Sheets (SDS). While most regulatory bodies, including under the Globally Harmonized System (GHS), do not classify it as a hazardous substance, some suppliers indicate potential for mild irritation.

GHS Classification: Not classified as a hazardous substance or mixture according to most sources.[\[1\]](#)[\[2\]](#)

However, some safety data sheets suggest the following potential hazards:

- Acute Effects: May cause irritation to the eyes, skin, respiratory tract, and digestive tract.[\[1\]](#)
- Chronic Effects: Animal studies involving subcutaneous and intravenous exposure have indicated a potential for kidney damage.[\[1\]](#)

Hazard Ratings: The National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) provide at-a-glance ratings for health, flammability, and reactivity.

Rating System	Health	Flammability	Instability/Reactivity
NFPA 704	1	1	0
HMIS	1	1	0

Rating Scale: 0=Minimal, 1=Slight, 2=Moderate, 3=Serious, 4=Severe

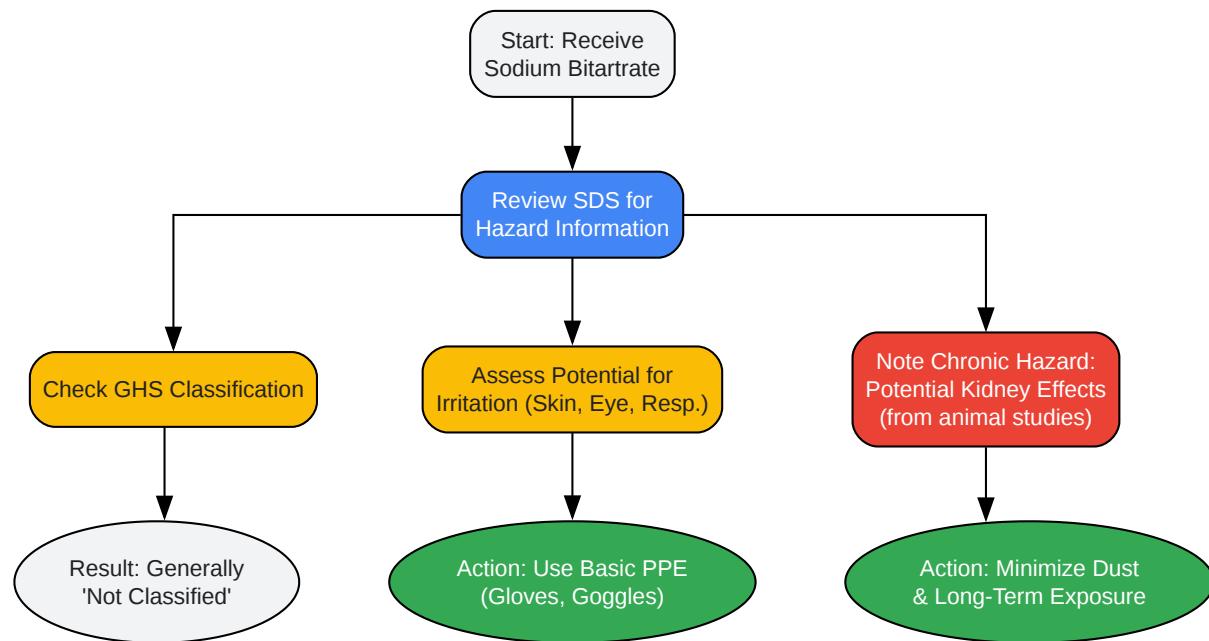


Figure 1. Hazard Assessment Workflow

[Click to download full resolution via product page](#)

Figure 1. Hazard Assessment Workflow

Toxicological Profile

Toxicological data for **sodium bitartrate** is limited, with a notable absence of comprehensive human studies. The primary concerns are derived from animal studies.

Toxicological Endpoint	Result / Observation
Acute Oral Toxicity	LD50 (mouse): 4360 mg/kg. [1] Other sources report no data available.
Acute Dermal/Inhalation Toxicity	No data available.
Skin Corrosion/Irritation	May cause skin irritation. [1]
Eye Damage/Irritation	May cause eye irritation. [1]
Respiratory/Skin Sensitization	No data available.
Carcinogenicity	Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. [1] [2]
Germ Cell Mutagenicity	No data available.
Reproductive Toxicity	No data available.
Specific Target Organ Toxicity (STOT)	Single Exposure: May cause respiratory tract irritation. [1] Repeated Exposure: Animal studies indicate potential for kidney damage (interstitial nephritis). [1]

Experimental Protocols: Kidney Toxicity Studies

The SDS references animal studies indicating kidney damage but does not provide detailed experimental protocols. However, published research on tartrate-induced nephrosis offers insight into the likely methodologies.

General Protocol for Inducing Tartrate Nephrosis in Animal Models (e.g., Dogs): A common method involves the targeted injection of a sodium tartrate solution to induce kidney lesions for study.[\[3\]](#)

- Animal Model: A healthy animal (e.g., dog) is selected.
- Anesthesia: The animal is anesthetized.
- Surgical Procedure: One kidney is exposed to allow for targeted administration. The other kidney serves as a control.

- Test Substance Administration: A sterile solution of sodium tartrate (e.g., 0.5% to 7.5%) is injected.[3] The route can be intravenous, subcutaneous, or directly into the renal artery to localize the effect.
- Observation Period: The animal is monitored for a set period. Kidney function is assessed by analyzing blood and urine for markers like creatinine, urea nitrogen, and specific clearances (e.g., inulin, phenol red).[3]
- Histopathology: After the observation period, the animal is euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, stained, and examined under a microscope to assess cellular damage, particularly to the renal tubules.[3]

This type of study has shown that tartrate-induced damage is often localized to the proximal convoluted tubules of the kidney.[3]

Safe Handling and Exposure Control

Proper handling procedures and personal protective equipment (PPE) are essential to minimize exposure and ensure safety.

Figure 2. Safe Handling & Use Workflow

[Click to download full resolution via product page](#)

Figure 2. Safe Handling & Use Workflow

Engineering Controls:

- Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1]

- Local exhaust ventilation should be used to keep airborne concentrations low and to control dust.[4]

Personal Protective Equipment (PPE):

Protection Type	Specification
Eye/Face	Wear appropriate protective eyeglasses or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN 166).[1]
Skin	Wear appropriate chemical-resistant gloves and a lab coat or other protective clothing to prevent skin contact.[1][4]
Respiratory	If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[4]

Storage:

- Store in a cool, dry, well-ventilated area.
- Keep the container tightly closed.
- Store away from incompatible materials, particularly strong oxidizing agents.[1]

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first-aid measures are critical.

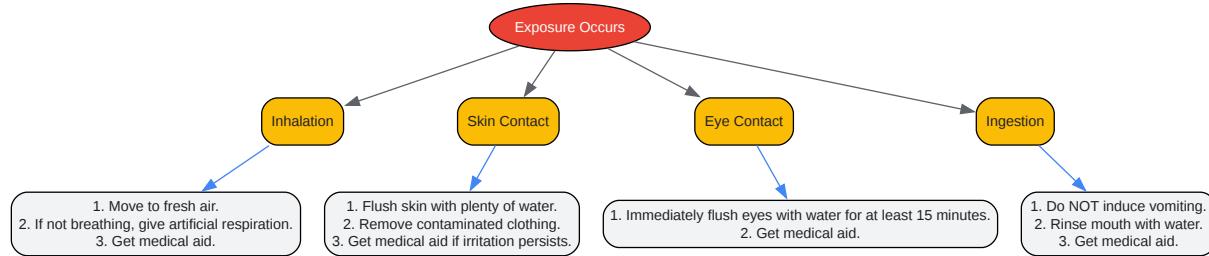


Figure 3. First Aid Decision Tree for Exposure

[Click to download full resolution via product page](#)

Figure 3. First Aid Decision Tree for Exposure

Fire-Fighting Measures:

- Flammability: May be combustible at high temperatures.[4]
- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
- Hazardous Combustion Products: Produces carbon monoxide, carbon dioxide, and sodium oxides upon combustion.[1]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

- Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 4.
- Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dusty conditions.[1][2]

Physical and Chemical Properties

Property	Value
Appearance	White crystalline powder or solid. [1]
Odor	Odorless.
pH	3.3 - 3.6 (Aqueous Solution).
Melting Point	~253 °C (decomposes).
Solubility	Soluble in water; slightly soluble in alcohol.
Flash Point	Not applicable. [1]
Autoignition Temperature	Not available.
Vapor Pressure	Not available.

Stability and Reactivity

Parameter	Description
Chemical Stability	Stable under normal temperatures and pressures. [1]
Conditions to Avoid	High temperatures, dust generation, and incompatible materials. [1]
Incompatible Materials	Strong oxidizing agents. [1]
Hazardous Decomposition	Carbon monoxide, carbon dioxide, sodium oxides. [1]
Hazardous Polymerization	Will not occur. [1]

In summary, **sodium bitartrate** is a stable compound with a low acute toxicity profile. The primary hazards are mild irritation and a potential, though not fully characterized, risk of kidney effects with chronic or high-dose parenteral exposure. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is sufficient to ensure the safe handling of this chemical in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [A Technical Guide to the Safety Data Sheet for Sodium Bitartrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3427548#sodium-bitartrate-safety-data-sheet-sds-information\]](https://www.benchchem.com/product/b3427548#sodium-bitartrate-safety-data-sheet-sds-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com